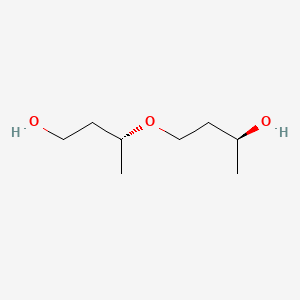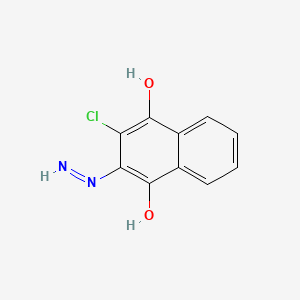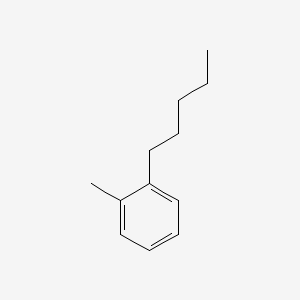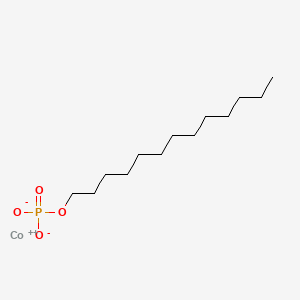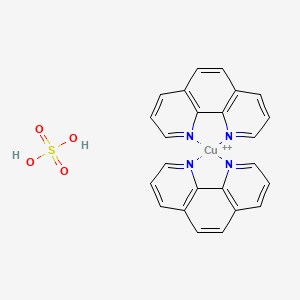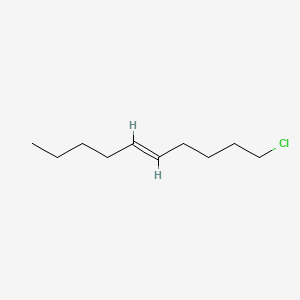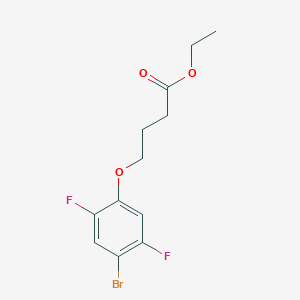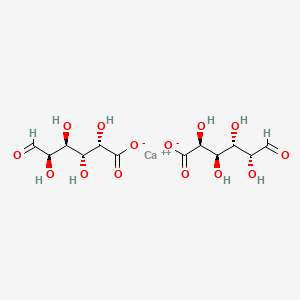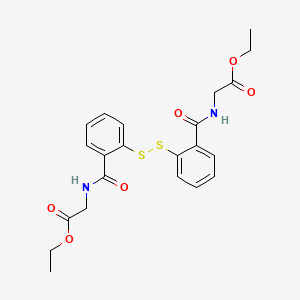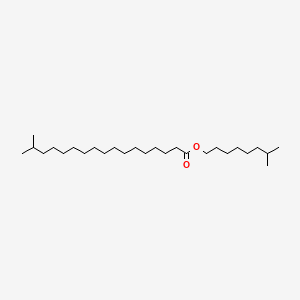
D-Glucitol 3-(bromoacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol 3-(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction can be summarized as follows: [ \text{D-Glucitol} + \text{Bromoacetic Acid} \rightarrow \text{D-Glucitol 3-(bromoacetate)} + \text{Water} ]
Industrial Production Methods: Industrial production of D-Glucitol 3-(bromoacetate) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: D-Glucitol 3-(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The hydroxyl groups on the glucitol backbone can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride, are commonly used.
Major Products:
科学的研究の応用
Chemistry: D-Glucitol 3-(bromoacetate) is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, D-Glucitol 3-(bromoacetate) is used to study enzyme-substrate interactions and metabolic pathways. It is also explored for its potential use in drug delivery systems due to its ability to form stable conjugates with bioactive molecules .
Industry: In the industrial sector, D-Glucitol 3-(bromoacetate) is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science .
作用機序
The mechanism of action of D-Glucitol 3-(bromoacetate) involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetate group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule .
類似化合物との比較
- D-Glucitol 1-(bromoacetate)
- D-Glucitol 6-(bromoacetate)
- D-Glucitol 3,6-bis(bromoacetate)
Comparison: D-Glucitol 3-(bromoacetate) is unique due to the specific positioning of the bromoacetate group on the third carbon of the glucitol backbone. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as D-Glucitol 1-(bromoacetate) and D-Glucitol 6-(bromoacetate), D-Glucitol 3-(bromoacetate) exhibits distinct chemical behavior and applications .
特性
CAS番号 |
94201-41-9 |
|---|---|
分子式 |
C8H15BrO7 |
分子量 |
303.10 g/mol |
IUPAC名 |
[(2S,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] 2-bromoacetate |
InChI |
InChI=1S/C8H15BrO7/c9-1-6(14)16-8(5(13)3-11)7(15)4(12)2-10/h4-5,7-8,10-13,15H,1-3H2/t4-,5+,7-,8-/m1/s1 |
InChIキー |
OSBOGWJBMWVGFO-IXROVEORSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H](CO)O)OC(=O)CBr)O)O)O |
正規SMILES |
C(C(C(C(C(CO)O)OC(=O)CBr)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


